2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one
Overview
Description
2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyridine and pyrimidine ring system with a methoxy group at the 2-position and a keto group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors. One common method starts with the condensation of 2-aminopyridine with an appropriate β-ketoester, followed by cyclization and methoxylation steps. The reaction conditions often include:
Condensation: Using 2-aminopyridine and a β-ketoester in the presence of a base such as sodium ethoxide.
Cyclization: Heating the intermediate product to induce ring closure.
Methoxylation: Introducing the methoxy group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the keto group, potentially converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrido[2,3-d]pyrimidin-7(8H)-one derivatives.
Scientific Research Applications
2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways.
Comparison with Similar Compounds
2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one can be compared with other pyrido[2,3-d]pyrimidine derivatives:
Similar Compounds: Pyrido[2,3-d]pyrimidin-7(8H)-one, 2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one, and 2-Hydroxypyrido[2,3-d]pyrimidin-7(8H)-one.
Uniqueness: The presence of the methoxy group at the 2-position provides unique chemical properties and biological activities compared to other derivatives. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
2-methoxy-8H-pyrido[2,3-d]pyrimidin-7-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h2-4H,1H3,(H,9,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAWJUOUUUADEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CC(=O)NC2=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727989 | |
Record name | 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959616-58-1 | |
Record name | 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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